molecular formula C8H19NO B13091228 2-Methoxy-2,4-dimethylpentan-1-amine CAS No. 326487-97-2

2-Methoxy-2,4-dimethylpentan-1-amine

Cat. No.: B13091228
CAS No.: 326487-97-2
M. Wt: 145.24 g/mol
InChI Key: FSULTYGIVNQHNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-2,4-dimethylpentan-1-amine is an organic compound with the molecular formula C8H19NO. It is a derivative of pentan-1-amine, featuring a methoxy group and two methyl groups attached to the carbon chain. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-2,4-dimethylpentan-1-amine typically involves the alkylation of 2,4-dimethylpentan-1-amine with methoxy-containing reagents. One common method is the reaction of 2,4-dimethylpentan-1-amine with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. This reaction facilitates the substitution of a hydrogen atom with a methoxy group, yielding the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like distillation and crystallization are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-2,4-dimethylpentan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert it into simpler amines or alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) or acids like hydrochloric acid (HCl).

Major Products

    Oxidation: Produces oxides or ketones.

    Reduction: Yields simpler amines or alcohols.

    Substitution: Results in compounds with different functional groups replacing the methoxy group.

Scientific Research Applications

2-Methoxy-2,4-dimethylpentan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of other compounds.

Mechanism of Action

The mechanism of action of 2-Methoxy-2,4-dimethylpentan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical effects, depending on the target and the context of its use. Detailed studies on its mechanism of action are essential to understand its full potential and applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4,4-dimethylpentan-1-amine hydrochloride
  • 2-Methoxy-5-(phenylamino)methylphenol
  • 2-Methoxy-2,4-dimethylpentan-3-one

Uniqueness

2-Methoxy-2,4-dimethylpentan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties

Properties

CAS No.

326487-97-2

Molecular Formula

C8H19NO

Molecular Weight

145.24 g/mol

IUPAC Name

2-methoxy-2,4-dimethylpentan-1-amine

InChI

InChI=1S/C8H19NO/c1-7(2)5-8(3,6-9)10-4/h7H,5-6,9H2,1-4H3

InChI Key

FSULTYGIVNQHNM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)(CN)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.